molecular formula C7H9NO2S B13309589 Methyl 2-(thiazol-2-yl)propanoate

Methyl 2-(thiazol-2-yl)propanoate

Cat. No.: B13309589
M. Wt: 171.22 g/mol
InChI Key: MLOXXMLFLNTMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(thiazol-2-yl)propanoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(thiazol-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of thiazole with methyl acrylate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(thiazol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Methyl 2-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of methyl 2-(thiazol-2-yl)propanoate, used in various chemical reactions and applications.

    2-Methylthiazole: A derivative with similar properties but different reactivity and applications.

    Thiazole-4-carboxylic acid: Another thiazole derivative with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ester functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-(1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-8-3-4-11-6/h3-5H,1-2H3

InChI Key

MLOXXMLFLNTMAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.